Enhanced Halogen Bond Donor Strength: 3-Iodopyridine Derivatives vs. Chloro/Bromo Analogs
N-methylation of halogenopyridines, particularly 3-iodopyridine, substantially increases the electrostatic potential (ESP) at the σ-hole of the halogen atom, making them formidable halogen bond donors [1]. Specifically, N-methylated iodopyridinium cations exhibit an ESP maximum value of 38.2 kcal/mol at the iodine σ-hole. In contrast, the corresponding bromo-analog shows an ESP maximum of only 26.5 kcal/mol, while the chloro-analog is even lower at 16.1 kcal/mol [1]. The difference of 11.7 kcal/mol between iodo and bromo analogs quantifies a significantly stronger halogen bonding capacity.
| Evidence Dimension | Halogen Bond Donor Strength (σ-hole ESP max) |
|---|---|
| Target Compound Data | 38.2 kcal/mol (for N-methylated 3-iodopyridinium derivative, as a model for the core iodopyridine motif) |
| Comparator Or Baseline | 26.5 kcal/mol (N-methylated 3-bromopyridinium); 16.1 kcal/mol (N-methylated 3-chloropyridinium) |
| Quantified Difference | +11.7 kcal/mol vs. bromo analog |
| Conditions | Calculated electrostatic potential (ESP) at the σ-hole using the M06-2X/def2-TZVP level of theory [1]. |
Why This Matters
A stronger halogen bond donor enables more robust and predictable supramolecular assembly or catalytic activation, making the 3-iodo derivative the preferred choice for applications in crystal engineering and halogen-bonding organocatalysis over its bromo or chloro analogs.
- [1] Cvetkovski, A., et al. Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts. MDPI, 2021. View Source
